

# Comparative Analysis of 3-(Hydroxymethyl)adamantan-1-ol and Structurally Related Adamantane Derivatives

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## Compound of Interest

Compound Name: 3-(Hydroxymethyl)adamantan-1-ol

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Profiles of Key Adamantane Scaffolds

This guide provides a comprehensive cross-validation of analytical data for **3-(Hydroxymethyl)adamantan-1-ol**, a key bifunctional adamantane derivative. For comparative purposes, this guide also includes analytical data for two structurally related and commonly utilized alternatives: 1-adamantanol and 1,3-adamantanediol. The objective is to offer researchers a valuable resource for compound identification, purity assessment, and quality control in the context of drug discovery and materials science.

## Physicochemical Properties

The fundamental physicochemical properties of **3-(Hydroxymethyl)adamantan-1-ol** and its comparators are summarized in the table below. These parameters are crucial for predicting solubility, designing experimental conditions, and ensuring accurate stoichiometric calculations.

Property	3-(Hydroxymethyl)adamantan-1-ol	1-Adamantanol	1,3-Adamantanediol
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>2</sub> [1][2]	C <sub>10</sub> H <sub>16</sub> O[3]	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub> [4]
Molecular Weight	182.26 g/mol [1][2]	152.23 g/mol [3]	168.23 g/mol [4]
Appearance	White to almost white crystalline powder[5]	White crystalline powder	White crystals
Purity	>98.0% (GC)	≥99.0% (GC)	≥99.0% (GC)[6]
Melting Point	158-162 °C[5]	~247 °C (subl.)	~260 °C

## Spectroscopic Data Comparison

Spectroscopic techniques are indispensable for the structural elucidation and verification of adamantane derivatives. This section presents a comparative summary of expected and reported spectral data for the three compounds. While specific experimental spectra for **3-(Hydroxymethyl)adamantan-1-ol** are not widely published, the data presented are based on established principles of spectroscopy and data from closely related analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	<sup>1</sup> H NMR (Expected Chemical Shifts, δ ppm)	<sup>13</sup> C NMR (Expected Chemical Shifts, δ ppm)
3-(Hydroxymethyl)adamantan-1-ol	1.4-1.8 (m, adamantane CH <sub>2</sub> ), 2.1-2.3 (br s, adamantane CH), 3.2-3.4 (s, CH <sub>2</sub> OH), 4.5-5.0 (br s, OH)	28-30 (adamantane CH), 35-45 (adamantane CH <sub>2</sub> ), 65-70 (C-OH), 70-75 (CH <sub>2</sub> OH)
1-Adamantanol	1.5-1.8 (m, 12H, adamantane CH <sub>2</sub> ), 2.15 (br s, 3H, adamantane CH), 1.6 (s, 1H, OH)[7]	30.7 (adamantane CH), 36.2 (adamantane CH <sub>2</sub> ), 45.4 (adamantane CH <sub>2</sub> ), 68.2 (C-OH)
1,3-Adamantanediol	1.4-1.7 (m, 12H, adamantane CH <sub>2</sub> ), 2.2 (br s, 2H, adamantane CH), 1.7 (s, 2H, OH)	30.0 (adamantane CH), 38.0 (adamantane CH <sub>2</sub> ), 48.0 (adamantane CH <sub>2</sub> ), 68.0 (C-OH)

Note: Expected chemical shifts for **3-(Hydroxymethyl)adamantan-1-ol** are estimated based on the structures of 1-adamantanol, 1,3-adamantanediol, and published data for 3,5-Bis(hydroxymethyl)adamantan-1-ol.[8]

## Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )
3-(Hydroxymethyl)adamantan-1-ol	~3300 (br, O-H stretch), 2850-2950 (s, C-H stretch), ~1050 (s, C-O stretch)
1-Adamantanol	3600-3200 (br, O-H stretch), 2900 (s, C-H stretch), 1050 (s, C-O stretch)
1,3-Adamantanediol	3600-3200 (br, O-H stretch), 2920 (s, C-H stretch), 1040 (s, C-O stretch)

## Mass Spectrometry (MS)

Compound	Expected Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-(Hydroxymethyl)adamantan-1-ol	182 [M] <sup>+</sup>	164 [M-H <sub>2</sub> O] <sup>+</sup> , 151 [M-CH <sub>2</sub> OH] <sup>+</sup> , 135 [adamantyl cation] <sup>+</sup>
1-Adamantanol	152 [M] <sup>+</sup> <a href="#">[9]</a>	135 [M-OH] <sup>+</sup> , 93, 79 <a href="#">[9]</a>
1,3-Adamantanediol	168 [M] <sup>+</sup>	150 [M-H <sub>2</sub> O] <sup>+</sup> , 133 [M-H <sub>2</sub> O-OH] <sup>+</sup> , 107

## Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable analytical data. The following are generalized procedures for the key analytical techniques discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent may depend on the solubility of the compound.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:

- Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (for solid samples):

- Sample Preparation (Thin Solid Film Method):[\[10\]](#)
  - Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).[\[10\]](#)
  - Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[\[10\]](#)
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[10\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty sample compartment.
  - Place the salt plate with the sample film in the spectrometer's sample holder.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

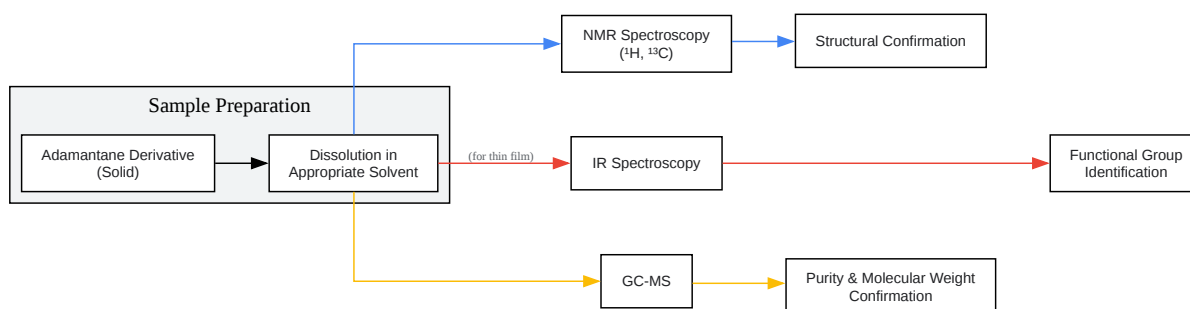
Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
- Gas Chromatography Method:
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometry Method:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

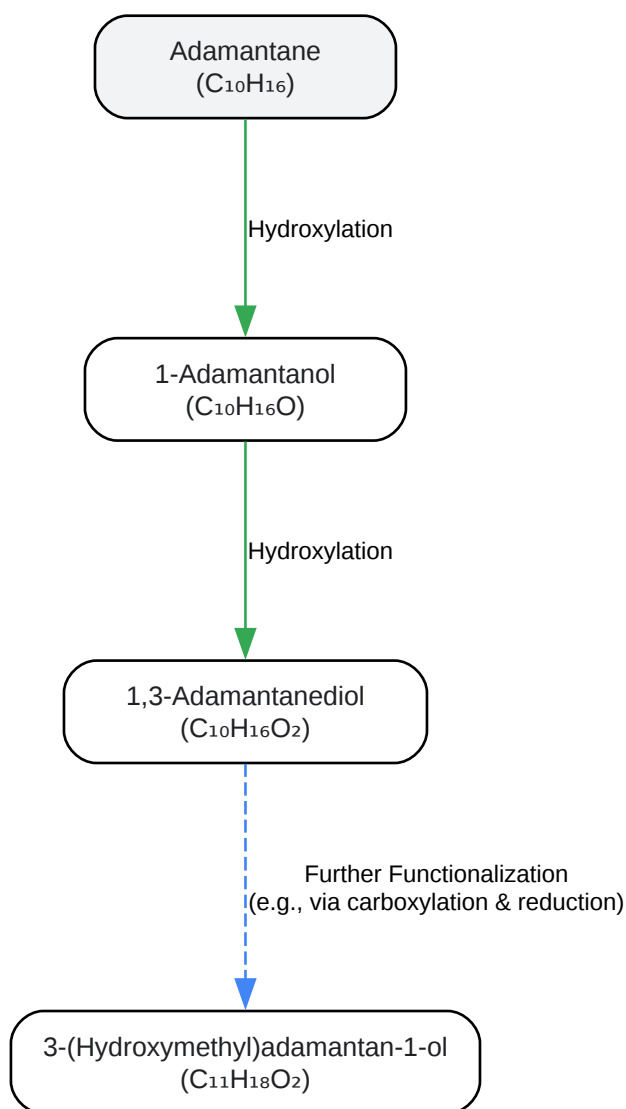
## Visualized Workflows and Relationships

To further clarify the analytical process and the relationships between the compounds, the following diagrams are provided.



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Caption: General workflow for the analytical characterization of adamantane derivatives.



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Caption: Structural relationship of the compared adamantane derivatives.

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